

Hexafluoropropylene Oxide Trimer Acid (HFPO-TA): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid*

Cat. No.: *B079209*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoropropylene oxide trimer acid (HFPO-TA), a member of the per- and polyfluoroalkyl substances (PFAS) family, has emerged as a significant compound in industrial applications and environmental research. As a replacement for legacy long-chain PFAS, such as perfluorooctanoic acid (PFOA), understanding its fundamental physical and chemical characteristics, as well as its biological interactions, is of paramount importance. This technical guide provides an in-depth overview of HFPO-TA, consolidating available data on its properties, analytical methodologies, and key signaling pathways it modulates.

Physical and Chemical Characteristics

HFPO-TA is a complex fluorinated ether carboxylic acid. While some of its physical properties are not extensively documented in publicly available literature, a compilation of known data and predicted values provides a solid foundation for its characterization.

General Properties

Property	Value	Source
Chemical Name	2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoic acid	[1]
Synonyms	Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid, HFPO Trimer Acid	[1][2]
Molecular Formula	C ₉ HF ₁₇ O ₄	[2]
CAS Number	13252-14-7	[2]
Appearance	Colorless liquid	[3]

Physicochemical Data

Property	Value	Notes
Molecular Weight	496.07 g/mol	[2]
Boiling Point	263.2 °C at 760 mmHg	Predicted value.[3]
Density	1.788 g/cm ³	Predicted value.[3]
Vapor Pressure	0.00306 mmHg at 25°C	Predicted value.[3]
pKa	-1.26 (Predicted)	As a perfluorinated carboxylic acid, HFPO-TA is expected to be a strong acid. The experimental pKa of the related compound HFPO-DA is -0.20 ± 0.09.[3][4]
Melting Point	Not available	Data not found in the searched literature.

Spectral Data

Detailed interpreted spectral data for HFPO-TA are not readily available. However, general characteristics can be inferred from the analysis of related perfluoroalkyl ether carboxylic acids (PFECAs).

- **Mass Spectrometry (MS):** In negative ion mode electrospray ionization, PFECAs typically show a prominent $[M-H]^-$ ion. Fragmentation often involves the neutral loss of CO_2 and cleavage of the ether linkages. For HFPO-TA, characteristic fragments would arise from the loss of the carboxyl group and subsequent fragmentation of the fluorinated ether backbone. [\[5\]](#)
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^{19}F NMR: The ^{19}F NMR spectrum is expected to be complex due to the numerous magnetically inequivalent fluorine atoms and spin-spin coupling. Chemical shifts would be indicative of the different chemical environments of the fluorine atoms (e.g., $-CF_3$, $-CF_2-$, $-CF-$). [\[6\]](#)
 - ^{13}C NMR & 1H NMR: The 1H NMR spectrum would show a single resonance for the carboxylic acid proton. The ^{13}C NMR would display signals for the carbonyl carbon and the various fluorinated carbon atoms, with characteristic splitting patterns due to C-F coupling.
- **Infrared (IR) Spectroscopy:** The IR spectrum of HFPO-TA would be characterized by strong absorption bands corresponding to the C-F stretching vibrations (typically in the $1100-1300\text{ cm}^{-1}$ region). A broad O-H stretching band for the carboxylic acid group would be expected around $2500-3300\text{ cm}^{-1}$, and a sharp C=O stretching absorption around $1700-1750\text{ cm}^{-1}$.

Experimental Protocols

Synthesis and Purification of HFPO-TA

A detailed, step-by-step laboratory synthesis protocol for HFPO-TA is not explicitly available in the reviewed literature. However, the general approach involves the oligomerization of hexafluoropropylene oxide (HFPO). The synthesis of HFPO itself is typically achieved through the oxidation of hexafluoropropylene. [\[7\]](#) The oligomerization to form the trimer acid can be followed by purification steps such as distillation or chromatographic methods to isolate HFPO-TA. [\[8\]](#)

One described method for the synthesis of perfluoropolyethers from HFPO trimer acid involves electrochemical dimerization (Kolbe's method).[9]

Purification: Purification of PFECAs like HFPO-TA from reaction mixtures or environmental samples often involves solid-phase extraction (SPE) using weak anion exchange (WAX) cartridges. The acidic nature of the carboxylic acid group allows for strong retention on the sorbent, enabling separation from other matrix components. Elution is typically achieved with a basic methanolic solution.[10]

Analytical Method: LC-MS/MS for Quantification in Water

The following is a representative protocol for the analysis of HFPO-TA in water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), compiled from multiple sources.[5][10][11]

1. Sample Preparation (Solid-Phase Extraction - SPE)

- Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge (e.g., 6 mL, 150 mg) sequentially with:
 - 4 mL of 0.1% ammonium hydroxide in methanol
 - 4 mL of methanol
 - 4 mL of ultrapure water
- Sample Loading: Acidify the water sample (e.g., 250 mL) with a small amount of acetic acid to a pH of approximately 4. Load the sample onto the conditioned SPE cartridge at a flow rate of about 5 mL/min.
- Washing: Wash the cartridge with 4 mL of an acetate buffer (pH 4) to remove interferences.
- Elution: Elute the analytes with 4 mL of methanol followed by 4 mL of 0.1% ammonium hydroxide in methanol.
- Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 500 µL) of methanol/water (50:50, v/v) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

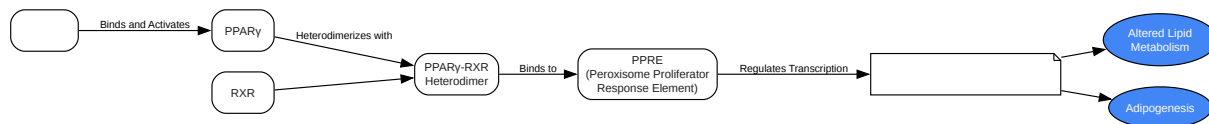
- Liquid Chromatography (LC):
 - Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 μ m particle size).[\[11\]](#)
 - Mobile Phase A: 5 mM ammonium acetate in water.
 - Mobile Phase B: Methanol.
 - Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5-10 μ L.
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI) in negative mode.
 - Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion ($[M-H]^-$) to one or more product ions. For HFPO-TA (m/z 495), characteristic product ions would result from the loss of CO₂ (m/z 451) and further fragmentation of the ether chain.

Signaling Pathways and Biological Interactions

HFPO-TA is known to exert a range of biological effects, primarily through the activation of specific signaling pathways. The following sections detail two of the most significant pathways identified.

Peroxisome Proliferator-Activated Receptor (PPAR) Pathway

HFPO-TA has been shown to be a potent activator of the Peroxisome Proliferator-Activated Receptor (PPAR) pathway, with a particular affinity for the PPAR γ isoform.[\[12\]](#)[\[13\]](#) This interaction can lead to disruptions in lipid metabolism and other cellular processes.

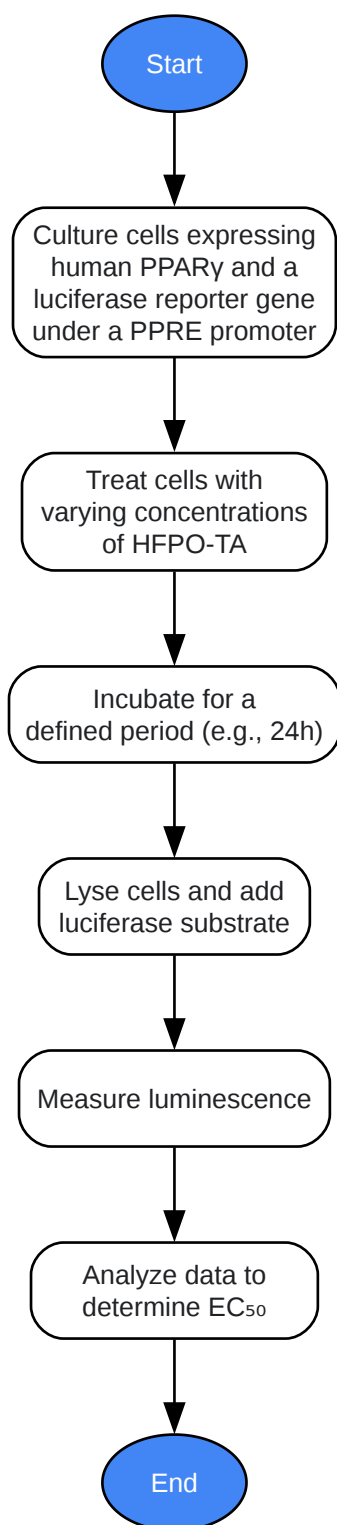


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HFPO-TA activation of the PPARγ signaling pathway.

Experimental Workflow for PPARγ Activation Assay:

A common method to assess the activation of PPARγ by a compound like HFPO-TA is a reporter gene assay.

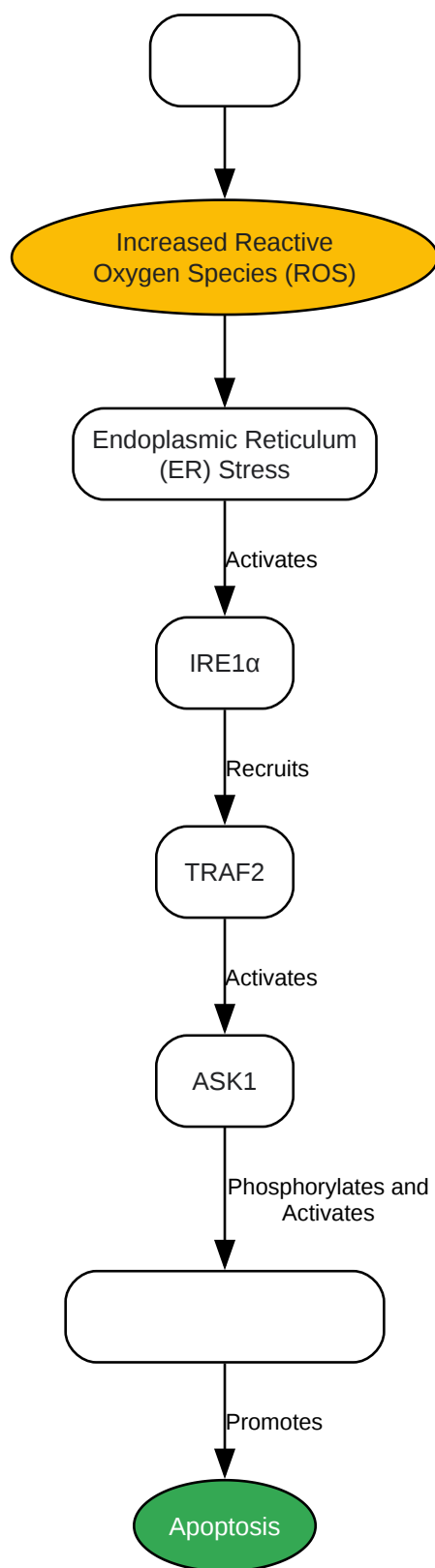


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Workflow for a PPAR γ reporter gene assay.

Endoplasmic Reticulum (ER) Stress and JNK Pathway

Exposure to HFPO-TA has been demonstrated to induce cytotoxicity in certain cell types through the induction of endoplasmic reticulum (ER) stress and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This process is often initiated by the generation of reactive oxygen species (ROS).^{[14][15]}



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HFPO-TA induced ER stress and JNK signaling cascade.

Conclusion

HFPO-TA is a chemically stable and biologically active compound. Its physical and chemical properties, particularly its strong acidic nature and potential for persistence, are critical considerations for its environmental fate and transport. The analytical methods, primarily LC-MS/MS, are well-established for its detection and quantification in various matrices. From a toxicological perspective, the activation of the PPAR and ER stress/JNK signaling pathways highlights key mechanisms through which HFPO-TA can exert its effects at the cellular level. Further research is warranted to fully elucidate the complete toxicological profile and to develop a comprehensive understanding of its long-term impacts on human health and the environment.

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